Na⁺/K⁺-ATPase Inhibitory Potency: Acetylperuvoside vs. Thevetin B (Cross-Study Comparison)
Acetylation of the L-thevetose sugar at C-2′ in acetylperuvoside reduces Na⁺/K⁺-ATPase inhibitory potency relative to the non-acetylated triglycoside thevetin B. In isolated enzyme assays, thevetin B inhibits the sodium pump with an IC₅₀ of 0.18 µM, whereas acetylperuvoside requires a higher concentration (IC₅₀ = 0.42 µM) to achieve equivalent inhibition . This 2.3-fold reduction in target engagement is consistent with the general SAR observation that sugar acylation attenuates cardenolide–ATPase binding affinity. Researchers requiring maximal Na⁺/K⁺-ATPase blockade should select thevetin B; those seeking a less potent probe with potentially wider therapeutic index should prioritize acetylperuvoside.
| Evidence Dimension | Na⁺/K⁺-ATPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Acetylperuvoside IC₅₀ = 0.42 µM |
| Comparator Or Baseline | Thevetin B IC₅₀ = 0.18 µM |
| Quantified Difference | 2.3-fold lower potency (higher IC₅₀) for acetylperuvoside |
| Conditions | Isolated Na⁺/K⁺-ATPase enzyme inhibition assay (source: cardiac glycoside biochemical profiling studies; exact experimental conditions as reported in Evitachem technical datasheet, referencing primary literature). Note: Direct head-to-head data in a single published study remains unavailable; values are drawn from separate but methodologically comparable enzyme assays. |
Why This Matters
This potency differential enables rational selection of acetylperuvoside for studies where attenuated ATPase inhibition is desirable, avoiding the confounding cardiotoxicity associated with more potent glycosides.
